N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound characterized by a complex molecular structure that includes both acetyl and triazine moieties. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The molecular formula of this compound is , and it has a molecular weight of 304.33 g/mol. Its IUPAC name reflects its structural components, indicating the presence of both an acetylphenyl group and a triazine-derived sulfanyl group.
The synthesis of N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves several key steps:
The synthetic route may vary depending on specific research objectives or industrial applications, but generally follows established protocols for synthesizing similar compounds. For instance, the use of thiazole or triazine derivatives often requires specific reagents to facilitate the formation of the sulfanyl linkage.
The molecular structure of N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide features a central acetamide group attached to a phenyl ring substituted at the para position with an acetyl group. Additionally, it contains a triazine ring that contributes to its unique properties.
The following structural data is relevant for understanding this compound:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 304.33 g/mol |
IUPAC Name | N-(4-acetylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI | InChI=1S/C13H12N4O3S/c1-8(18)9... |
InChI Key | HDCCYNLPRMRWFT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2 |
This data highlights the complexity and functional diversity of the compound's structure.
N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions:
These reactions require specific conditions (temperature, solvent) to proceed efficiently and yield desired products. The choice of reagents plays a crucial role in determining the outcome of these reactions.
The physical properties of N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide include:
Chemical properties include:
These properties are critical for determining its behavior in various applications and formulations.
N-(4-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide has potential applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2